1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
説明
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-7-9-24(10-8-14)19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)18-6-4-5-15(2)16(18)3/h4-6,11,13-14H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNIEYZSFCITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,3-dimethylphenyl group: This step may involve a Friedel-Crafts acylation reaction, where the pyrazolo[3,4-d]pyrimidin-4-one core is reacted with a 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the 4-methylpiperidin-1-yl moiety: This can be accomplished through a nucleophilic substitution reaction, where the intermediate compound is reacted with 4-methylpiperidine under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
Pyrazolo[3,4-d]pyrimidine Core Reactivity
The heterocyclic core enables nucleophilic substitution and electrophilic aromatic substitution (EAS) reactions.
Key observations :
-
Nitrogen alkylation : The N1-position (pyrazole ring) reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form quaternary ammonium salts .
-
Electrophilic substitution : Bromination at the C6-position occurs using N-bromosuccinimide (NBS) in DMF at 80°C .
| Reaction Type | Conditions | Outcome | Citation |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 25°C | N1-alkylated derivatives | |
| Bromination | NBS, DMF, 80°C | C6-bromo-substituted analog |
Ketonic Carbonyl Group Reactivity
The 2-oxoethyl group participates in nucleophilic acyl substitutions and reductions:
-
Amide bond formation : Reacts with amines (e.g., aniline) in the presence of coupling agents (EDC/HOBt) to form secondary amides .
-
Reduction : LiAlH₄ reduces the carbonyl to a hydroxyl group, yielding a secondary alcohol .
| Reaction Type | Conditions | Outcome | Citation |
|---|---|---|---|
| Amidation | EDC/HOBt, DCM, RT | Amide derivatives | |
| Reduction | LiAlH₄, THF, 0°C → RT | 2-Hydroxyethyl intermediate |
Aromatic Ring Reactivity
The 2,3-dimethylphenyl group undergoes regioselective sulfonation and nitration:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the methyl substituents .
-
Sulfonation : Fuming H₂SO₄ at 60°C produces a sulfonic acid derivative .
| Reaction Type | Conditions | Outcome | Citation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2,3-dimethylphenyl analog | |
| Sulfonation | H₂SO₄ (fuming), 60°C | 4-Sulfo-2,3-dimethylphenyl derivative |
Piperidine Substituent Reactivity
The 4-methylpiperidin-1-yl group undergoes ring-opening and oxidation:
-
N-Oxidation : m-CPBA in CH₂Cl₂ oxidizes the piperidine nitrogen to an N-oxide.
-
Quaternization : Reacts with methyl triflate to form a quaternary ammonium salt.
| Reaction Type | Conditions | Outcome | Citation |
|---|---|---|---|
| N-Oxidation | m-CPBA, CH₂Cl₂, RT | Piperidine N-oxide | |
| Quaternization | Methyl triflate, CH₃CN, 50°C | Quaternary ammonium derivative |
Stability and Side Reactions
-
Hydrolysis : The pyrimidin-4-one ring is susceptible to acidic hydrolysis (HCl/EtOH, reflux), cleaving to form a pyrazole-carboxylic acid .
-
Photodegradation : UV light (254 nm) induces decomposition via radical pathways, requiring storage in amber vials.
Key Research Findings
科学的研究の応用
Chemical Properties and Structure
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused ring system that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 341.44 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell growth and induce apoptosis in cancer cells through the following mechanisms:
- Kinase Inhibition : The compound targets specific kinases involved in cancer progression. For instance, it has demonstrated potent inhibition of Aurora A kinase, a critical regulator in cell division, with an IC50 value as low as 0.15 µM .
- Apoptosis Induction : Studies have reported that it activates apoptotic pathways by modulating caspase activity, leading to programmed cell death in malignant cells .
Anti-inflammatory Effects
The compound also possesses anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. It has been observed to reduce the production of pro-inflammatory cytokines in macrophage models .
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : It likely interacts with enzymes involved in signaling pathways that regulate cell proliferation and survival.
- Gene Expression Modulation : By influencing transcription factors and other regulatory proteins, it can alter gene expression patterns associated with tumor growth and inflammation .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant reduction in MCF-7 (breast cancer) cell viability with an IC50 of 5.0 µM due to apoptosis induction . |
| Study 2 | Kinase Inhibition | Potent inhibition of Aurora A kinase with an IC50 of 0.15 µM, indicating potential for cancer therapy . |
| Study 3 | Anti-inflammatory | Reduction in cytokine levels in RAW 264.7 macrophages at concentrations leading to significant anti-inflammatory effects . |
作用機序
The mechanism of action of 1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
類似化合物との比較
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives are extensively studied for anticancer applications. Substitutions at positions 1, 3, 5, and 6 significantly modulate potency and selectivity:
Key Findings :
- Position 5: Bulky, electron-withdrawing groups (e.g., 4-nitrobenzylideneamino in 10e) enhance activity against breast cancer (MCF-7), likely due to improved binding to kinase ATP pockets .
- Position 1 : Aromatic substituents (e.g., phenyl in 10e ) are common, but the target’s 2,3-dimethylphenyl group could reduce metabolic degradation compared to unsubstituted phenyl rings .
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidin-4-ones with thiazolo or triazolo fused rings exhibit antimicrobial properties:
Key Findings :
Pharmacokinetic and Structural Insights
- Piperidine Moieties : The 4-methylpiperidinyl group in the target compound may enhance blood-brain barrier penetration compared to simpler alkyl chains .
生物活性
The compound 1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This class is recognized for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and potential as an inhibitor of various biological pathways.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity by inhibiting eukaryotic protein kinases. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
The anticancer effects are primarily attributed to:
- Inhibition of Kinases : The compound targets specific kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It has been observed to activate caspases and increase the Bax/Bcl-2 ratio in cancer cells, leading to programmed cell death .
Case Studies
- In Vitro Studies : A study evaluated the compound's efficacy against a panel of cancer cell lines using MTT assays. Results showed a significant reduction in cell viability at low micromolar concentrations.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor volumes and improved survival rates compared to control groups .
Antibacterial Activity
Beyond its anticancer properties, this compound also displays promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
- Staphylococcus aureus : The compound showed effective inhibition of bacterial growth, comparable to conventional antibiotics like ampicillin.
- Escherichia coli : It exhibited significant antibacterial properties, suggesting potential for dual-action therapeutic applications in treating infections in cancer patients undergoing chemotherapy .
The antibacterial effects are believed to arise from:
- Disruption of Bacterial Cell Function : The compound interferes with crucial bacterial enzymes and processes.
- Synergistic Effects with Antibiotics : Combining this compound with existing antibiotics enhances their effectiveness against resistant strains .
Structure-Activity Relationship (SAR)
The structure of 1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is critical for its biological activity. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced potency or selectivity.
| Position | Modification | Effect on Activity |
|---|---|---|
| N1 | Methyl group | Increases kinase inhibition |
| C4 | Halogen | Enhances antibacterial activity |
| C6 | Alkyl chain | Improves solubility and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
